3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin
Description
BenchChem offers high-quality 3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-bromophenyl)-6-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRYIRGJBIHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is a notable compound within the coumarin family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with specific substitutions that enhance its biological activity:
- Bromophenyl group at the 3-position.
- Chloro group at the 6-position.
- Methyl group at the 4-position.
These modifications contribute to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.
The biological activity of 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is primarily attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression .
- Cellular Effects : It influences gene expression and cellular signaling, leading to apoptosis in cancer cells. The presence of substituents like chloro and methyl enhances its antiproliferative properties under both normoxic and hypoxic conditions .
Biological Evaluations
Recent studies have evaluated the compound's efficacy against various cancer cell lines, revealing significant antiproliferative effects. Below is a summary of findings from different studies:
Case Studies
- Anticancer Activity : A study demonstrated that 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin exhibited potent cytotoxicity against colorectal (HT-29) and breast cancer (MDA-MB-231) cell lines, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on carbonic anhydrases, particularly CA IX, which is implicated in tumor growth and metastasis. The findings indicated that it could serve as a selective inhibitor, potentially leading to reduced tumor proliferation .
Therapeutic Potential
The compound's diverse biological activities suggest several therapeutic applications:
- Anticancer Agent : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a promising candidate for cancer therapy.
- Enzyme Inhibitor : As an inhibitor of carbonic anhydrases, it may play a role in managing conditions associated with abnormal enzyme activity, including certain cancers .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
3-(3-Bromophenyl)-6-chloro-4-methylcoumarin serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as cross-coupling reactions, including Suzuki-Miyaura coupling.
2. Photonic Applications:
Due to its fluorescent properties, this compound can be utilized in organic electronics and photonics. It exhibits significant absorption and emission characteristics, making it suitable for applications in laser dyes and fluorescent probes .
Biological Applications
1. Antimicrobial Properties:
Research indicates that coumarins, including 3-(3-Bromophenyl)-6-chloro-4-methylcoumarin, exhibit antimicrobial activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
2. Anticancer Activity:
The compound has been investigated for its anticancer properties. Substituted coumarins have demonstrated efficacy against several cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Medicinal Chemistry
1. Neurodegenerative Disease Research:
Derivatives of 3-(3-Bromophenyl)-6-chloro-4-methylcoumarin have been explored as potential inhibitors of enzymes linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to interact with biological targets makes them promising candidates for further development .
2. Drug Development:
The compound's structural features allow it to serve as a template for designing new therapeutic agents. Ongoing research focuses on modifying its structure to enhance biological activity and reduce toxicity .
Case Studies
Preparation Methods
Core Synthetic Strategies for 3-(3-Bromophenyl)-6-Chloro-4-Methylcoumarin
Coumarin Backbone Formation via Baylis-Hillman Reaction
The Baylis-Hillman reaction serves as a foundational step for constructing the coumarin core. This method involves the condensation of salicylaldehyde derivatives with acrylate esters in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. For example, tert-butyl acrylate reacts with 5-chloro-2-hydroxybenzaldehyde to form a Baylis-Hillman adduct, which undergoes cyclization under acidic conditions (HCl in acetic anhydride) to yield 6-chloro-4-methylcoumarin. Key advantages include high regioselectivity and yields exceeding 90%.
Reaction Conditions:
Halogenation: Introducing Bromine and Chlorine Substituents
Halogenation is performed sequentially to introduce bromine at the 3-position and chlorine at the 6-position.
Bromination at the 3-Position
Electrophilic bromination of 4-methylcoumarin using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves selective substitution at the 3-position. The methyl group at C4 directs bromination to the electron-deficient C3 site.
Optimization Insight:
- Temperature: 0–5°C minimizes di-bromination byproducts.
- Solvent: Anhydrous DMF ensures reagent stability.
- Yield: 85–88%.
Chlorination at the 6-Position
Chlorination employs thionyl chloride (SOCl₂) in refluxing toluene. The electron-withdrawing effect of the pre-existing bromine atom facilitates electrophilic substitution at C6.
Critical Parameters:
Functionalization of the Coumarin Core
Suzuki-Miyaura Cross-Coupling for 3-Bromophenyl Attachment
The 3-bromophenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling. This step connects the aryl boronic acid derivative to the brominated coumarin core.
Protocol:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
- Base: K₂CO₃ (2 equiv) in a toluene/water (3:1) biphasic system.
- Temperature: 80–90°C under argon.
- Yield: 75–80%.
Mechanistic Note: The reaction proceeds via oxidative addition of the coumarin-bound bromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
- DABCO in Baylis-Hillman Reactions: Accelerates Michael addition by deprotonating the acrylate ester, increasing reaction rates by 40% compared to other bases.
- Palladium Loading Reduction: Lowering Pd(PPh₃)₄ to 3 mol% with added triphenylphosphine (PPh₃, 6 mol%) maintains catalytic activity while reducing costs.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Baylis-Hillman Cyclization | DABCO, HCl/AcOH | 94–98 | 95 |
| Bromination (NBS/DMF) | NBS, DMF | 85–88 | 92 |
| Chlorination (SOCl₂) | SOCl₂, toluene | 82–86 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75–80 | 88 |
Mechanistic Challenges and Solutions
Regioselectivity in Halogenation
Competing substitution at C5 and C7 is mitigated by:
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(3-bromophenyl)-6-chloro-4-methylcoumarin?
Methodological Answer: Employ a multicomponent reaction using 4-hydroxycoumarin, 3-bromobenzaldehyde, and methylamine in ethanol under reflux. Screen Brønsted acid catalysts (e.g., p-toluenesulfonic acid at 30 mol%) to enhance cyclization efficiency. Monitor reaction progress via TLC (EtOAc/hexane, 3:7) and purify using column chromatography. Yield optimization typically requires 8–12 hours at 80°C .
Q. Which spectroscopic techniques are critical for characterizing structural features of this coumarin derivative?
Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.04–7.62 ppm and methyl groups at δ 2.66 ppm). Validate molecular weight via HRMS (ESI+; calc. for C₁₆H₁₁BrClO₃: 380.95). IR spectroscopy identifies key functional groups (C=O stretch at 1701 cm⁻¹). Crystallographic analysis resolves steric effects from the bromophenyl group .
Q. How can solubility challenges in biological assays be addressed for hydrophobic coumarin derivatives?
Methodological Answer: Prepare 10 mM DMSO stock solutions and dilute to ≤0.1% DMSO in assay buffers with 0.01% Tween-20. Confirm solubility via dynamic light scattering (DLS < 50 nm particle size). For in vivo studies, use PEG-400/saline (30:70 v/v) formulations .
Q. What purification strategies mitigate co-elution of brominated byproducts?
Methodological Answer: Employ gradient HPLC (C18 column, 40–90% MeCN/H₂O over 30 min) to separate brominated impurities. Recrystallize from EtOH/H₂O (1:3 v/v) at -20°C. Monitor purity via ¹H NMR integration of aromatic proton regions .
Q. How is thermal stability assessed for long-term storage?
Methodological Answer: Perform thermogravimetric analysis (TGA) under N₂ (10°C/min) to determine decomposition onset (typically >200°C). Store under argon at -20°C with 4Å molecular sieves. Monitor stability via monthly HPLC-UV (254 nm) .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence docking interactions with MAO B?
Methodological Answer: Replace 6-Cl and 3-bromophenyl groups with electron-donating substituents (e.g., -OCH₃) and perform molecular docking (AutoDock Vina). Compare binding affinities (ΔG values) and hydrogen-bonding patterns. Validate with in vitro MAO inhibition assays and molecular dynamics simulations (AMBER, 100 ns trajectories) .
Q. What mechanistic role do Brønsted acids play in coumarin cyclocondensation?
Methodological Answer: Conduct DFT calculations (B3LYP/6-311+G(d,p)) to model protonation of aldehyde intermediates. Kinetic studies (HPLC monitoring) show p-TsOH increases reaction rate 3.2-fold by lowering activation energy. Isotope effect experiments (D₂O vs. H₂O) confirm proton transfer as the rate-limiting step .
Q. How are contradictory bioactivity data between computational predictions and experimental results resolved?
Methodological Answer: Perform metadynamics to calculate binding free energies and validate with surface plasmon resonance (SPR) kinetics. Assess cellular uptake via LC-MS/MS to account for permeability differences. Use y-randomization in QSAR models to exclude chance correlations .
Q. Why do para-substituted bromophenyl analogs show reduced MAO B affinity compared to meta-substituted derivatives?
Methodological Answer: Analyze MAO B crystal structures (PDB 2V5Z) to identify steric clashes between para-bromo substituents and Tyr398. Free energy perturbation (FEP) calculations quantify a 2.3 kcal/mol penalty for para-substitution. Competitive inhibition assays (IC₅₀) corroborate computational findings .
Q. How is a QSAR model designed to predict antileishmanial activity in 3-aryl coumarins?
Methodological Answer: Curate a dataset of 45 analogs with EC₅₀ values (2–200 μM). Compute 3D descriptors (MoRSE, WHIM) using PaDEL-Descriptor. Develop a PLS regression model (R²=0.82, Q²=0.75) highlighting ClogP and HOMO energy as critical predictors. Validate through leave-one-out cross-validation .
Key Methodological Notes
- Synthesis Optimization : Catalyst screening (e.g., CAN, ZnCl₂) improves yields by 20–40% in multicomponent reactions .
- Computational Validation : Docking scores (e.g., -9.2 kcal/mol for MAO B) must align with SPR-derived KD values (nM range) .
- Data Contradictions : Conflicting SAR data may arise from unaccounted cellular uptake limitations—address via permeability assays (Caco-2 models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
